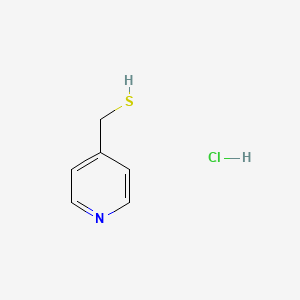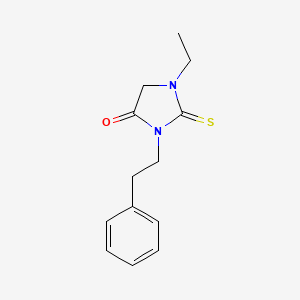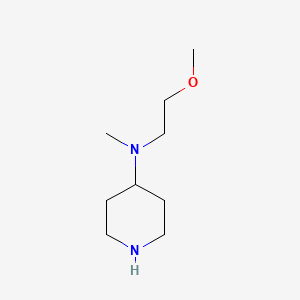
1,2-Benzenediamine, N1-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediamine, N1-(2-nitrophenyl)- is an organic compound that belongs to the class of substituted benzenediamines. This compound is characterized by the presence of a nitrophenyl group attached to the benzene-1,2-diamine core. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N1-(2-nitrophenyl)- can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-fluoronitrobenzene with benzene-1,2-diamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of 1,2-Benzenediamine, N1-(2-nitrophenyl)- .
Industrial Production Methods
Industrial production of 1,2-Benzenediamine, N1-(2-nitrophenyl)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediamine, N1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, ethanol, heat.
Oxidation: Nitric acid, hydrogen peroxide.
Major Products Formed
Reduction: N1-(2-Aminophenyl)benzene-1,2-diamine.
Substitution: Various substituted benzenediamines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of 1,2-Benzenediamine, N1-(2-nitrophenyl)-.
Aplicaciones Científicas De Investigación
1,2-Benzenediamine, N1-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a ligand in metal ion coordination complexes, which can be used in biological assays and imaging.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediamine, N1-(2-nitrophenyl)- involves its interaction with molecular targets through its functional groups. The nitrophenyl and amino groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
o-Phenylenediamine: An isomer of 1,2-Benzenediamine, N1-(2-nitrophenyl)- with amino groups at the ortho positions.
m-Phenylenediamine: An isomer with amino groups at the meta positions.
p-Phenylenediamine: An isomer with amino groups at the para positions.
Uniqueness
1,2-Benzenediamine, N1-(2-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers. This compound’s ability to undergo specific reactions and form coordination complexes makes it valuable in various applications .
Propiedades
Número CAS |
2055-56-3 |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-N-(2-nitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11N3O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H,13H2 |
Clave InChI |
VQVJMSMIMXHFNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(4-Fluorophenyl)-5-methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B8745276.png)




![2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8745336.png)
